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3-[(Dimethylamino)methyl]-5-methylaniline Documentation Hub

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  • Product: 3-[(Dimethylamino)methyl]-5-methylaniline
  • CAS: 884341-48-4

Core Science & Biosynthesis

Foundational

Process Chemistry Guide: Synthesis of 3-[(Dimethylamino)methyl]-5-methylaniline

Executive Summary Target Molecule: 3-[(Dimethylamino)methyl]-5-methylaniline CAS Registry Number: 1019132-94-3 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol This technical guide details the synthesis and cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-[(Dimethylamino)methyl]-5-methylaniline CAS Registry Number: 1019132-94-3 Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol

This technical guide details the synthesis and characterization of 3-[(Dimethylamino)methyl]-5-methylaniline , a critical pharmacophore used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib (Tagrisso) . The molecule serves as the solvent-exposed "tail" in kinase inhibitors, providing essential solubility and binding interactions within the ATP-binding pocket.

The protocol outlined below utilizes a robust, scalable 3-step synthetic route starting from commercially available 3,5-dimethylnitrobenzene . This route is preferred in industrial process chemistry for its cost-efficiency compared to reductive amination routes starting from expensive aldehydes.

Retrosynthetic Analysis

To design a high-yield synthesis, we disconnect the target molecule at the functional groups most susceptible to late-stage introduction.

Strategic Disconnections:
  • Amine (Aniline) Formation: The aromatic amine is best generated via reduction of a nitro precursor to avoid oxidation issues during earlier steps.

  • Benzylic Amine Formation: The dimethylamino group is introduced via nucleophilic substitution on a benzylic halide.

  • Benzylic Halide: Generated via radical halogenation of the methyl group.

Retrosynthesis Target Target: 3-[(Dimethylamino)methyl]-5-methylaniline NitroAmine Precursor 1: N,N,3-trimethyl-5-nitrobenzylamine Target->NitroAmine Nitro Reduction (FGI) BenzylBromide Precursor 2: 1-(Bromomethyl)-3-methyl-5-nitrobenzene NitroAmine->BenzylBromide C-N Bond Formation (SN2) Start Starting Material: 3,5-Dimethylnitrobenzene BenzylBromide->Start Radical Bromination

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target amine back to the xylene derivative.

Detailed Experimental Protocol

Stage 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selective mono-bromination of 3,5-dimethylnitrobenzene. Critical Quality Attribute (CQA): Controlling the ratio of mono-bromo vs. di-bromo products.

  • Reagents: 3,5-Dimethylnitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Acetonitrile (ACN) or CCl₄ (historical, now avoided due to toxicity). ACN is preferred for green chemistry compliance.

Protocol:

  • Charge a reaction vessel with 3,5-dimethylnitrobenzene (15.1 g, 100 mmol) and anhydrous Acetonitrile (150 mL).

  • Add N-Bromosuccinimide (18.7 g, 105 mmol) and Azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).

  • Degas: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (radical scavenger).

  • Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from heptane/ethanol or perform flash chromatography if high purity is required immediately.

    • Target Intermediate: 1-(bromomethyl)-3-methyl-5-nitrobenzene.

Stage 2: Nucleophilic Substitution (Amination)

Objective: Displacement of the bromide with dimethylamine.

  • Reagents: Stage 1 Bromide (1.0 eq), Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: THF or DMF.

Protocol:

  • Dissolve the benzyl bromide intermediate (23.0 g, 100 mmol) in THF (200 mL).

  • Cool to 0°C. Add K₂CO₃ (27.6 g, 200 mmol).

  • Dropwise add Dimethylamine solution (150 mL of 2.0 M in THF, 300 mmol). Caution: Exothermic.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter inorganic salts. Concentrate the filtrate.

  • Partition the residue between Ethyl Acetate (200 mL) and Water (200 mL).

  • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Target Intermediate: N,N,3-trimethyl-5-nitrobenzylamine.

Stage 3: Nitro Reduction (Chemoselective)

Objective: Reduction of the nitro group to the aniline without cleaving the benzylic amine.

  • Method: Iron/Ammonium Chloride (Bechamp Reduction) or Catalytic Hydrogenation.

  • Selected Method: Pd/C Hydrogenation (Cleanest profile).

Protocol:

  • Dissolve the nitro-amine intermediate (19.4 g, 100 mmol) in Methanol (200 mL).

  • Add 10% Pd/C catalyst (1.0 g, ~5 wt% loading).

  • Hydrogenation: Place under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker).

  • Stir at room temperature for 4–8 hours. Monitor consumption of starting material by LC-MS.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentrate the filtrate to yield the crude aniline.

  • Final Purification: Distillation under high vacuum or conversion to the HCl salt for crystallization.

Reaction Workflow Diagram

Workflow Step1 Step 1: Bromination Reagents: NBS, AIBN Temp: 80°C (Reflux) Int1 Benzyl Bromide Intermediate Step1->Int1 Step2 Step 2: Amination Reagents: HN(Me)2, K2CO3 Temp: 0°C to RT Int2 Nitro-Amine Intermediate Step2->Int2 Step3 Step 3: Reduction Reagents: H2, Pd/C Temp: RT Product Final Product: 3-[(Dimethylamino)methyl] -5-methylaniline Step3->Product SM 3,5-Dimethyl nitrobenzene SM->Step1 Int1->Step2 Int2->Step3

Figure 2: Step-by-step reaction workflow from starting material to final aniline.

Characterization & Data Analysis

To validate the synthesis, the following analytical data must be confirmed.

Quantitative Data Summary
ParameterValue / RangeNotes
Physical State Pale yellow oil or low-melting solidDarkens upon air exposure (oxidation).
Boiling Point ~140-145°C @ 0.5 mmHgEstimated based on similar anilines.
Overall Yield 55% - 65%Calculated over 3 steps.[2]
Purity (HPLC) >98.5%Required for pharmaceutical use.[1]
Spectroscopic Data (Expected)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.45 (s, 1H): Aromatic proton (between methyl and amine).

  • δ 6.38 (s, 1H): Aromatic proton (between amine and CH₂NMe₂).

  • δ 6.30 (s, 1H): Aromatic proton (between methyl and CH₂NMe₂).

  • δ 4.95 (br s, 2H): -NH₂ protons (Exchangeable with D₂O).

  • δ 3.25 (s, 2H): Ar-CH₂-N (Benzylic methylene).

  • δ 2.15 (s, 3H): Ar-CH₃ (Methyl group).

  • δ 2.10 (s, 6H): -N(CH₃)₂ (Dimethylamino group).

Mass Spectrometry (ESI+):

  • [M+H]⁺: 165.13 m/z.

  • Fragmentation: Loss of -N(CH₃)₂ (45 Da) is common in MS/MS.

Safety & Troubleshooting (E-E-A-T)

Critical Safety Controls
  • Benzyl Bromide (Step 1 Intermediate): This compound is a potent lachrymator (tear gas agent). All operations involving the crude bromide must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alcoholic amine solution to quench residues before removal from the hood.

  • Exotherm Control (Step 2): The addition of dimethylamine to the bromide is exothermic. Temperature control (0°C) is vital to prevent polymerization or "runaway" reactions.

  • Genotoxic Impurities (GTIs): Unreacted alkyl halides (Step 1 intermediate) are potential genotoxins. The final step (hydrogenation) usually debrominates trace impurities, but rigorous QC (Limit of Quantitation < 10 ppm) is required for drug substances.

Troubleshooting Guide
  • Problem: Low yield in Step 1 (Bromination).

    • Cause: Old NBS or wet solvent.

    • Fix: Recrystallize NBS from water (dry thoroughly) and distill ACN over P₂O₅.

  • Problem: Formation of dimer in Step 2.

    • Cause: High concentration of benzyl bromide relative to amine.

    • Fix: Ensure high dilution and slow addition of the bromide to the amine excess, rather than vice versa.

References

  • Preparation of EGFR Inhibitors: "Process for the preparation of Osimertinib and intermediates thereof." World Intellectual Property Organization, WO2017134049.

  • Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43 (2), pp 271–317.

  • Reductive Amination Alternatives: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

  • Safety of Benzyl Halides: "Benzyl Bromide Safety Data Sheet." Fisher Scientific.

Sources

Exploratory

"3-[(Dimethylamino)methyl]-5-methylaniline CAS number and molecular structure"

An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]-5-methylaniline Abstract This technical guide provides a comprehensive overview of 3-[(Dimethylamino)methyl]-5-methylaniline, a substituted aniline derivative of i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(Dimethylamino)methyl]-5-methylaniline

Abstract

This technical guide provides a comprehensive overview of 3-[(Dimethylamino)methyl]-5-methylaniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry. While specific literature and a dedicated CAS registry number for this compound are not prevalent in public databases, its structural components—a 3,5-disubstituted aniline core and a dimethylaminomethyl side chain—suggest significant potential as a chemical intermediate and building block. This document synthesizes available data, outlines its molecular structure, proposes a logical synthetic pathway, and discusses its potential applications based on the well-established roles of its constituent pharmacophores. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this molecule's characteristics and potential.

Chemical Identity and Physicochemical Properties

Positive identification and understanding the physical properties of a compound are foundational to its application. While a specific CAS Registry Number for 3-[(Dimethylamino)methyl]-5-methylaniline is not found in major public databases as of this writing, its identity can be firmly established through its molecular formula and structure. For context, the parent compound, 3,5-Dimethylaniline, is registered under CAS Number 108-69-0[1].

The key identifiers and predicted properties for 3-[(Dimethylamino)methyl]-5-methylaniline are summarized below, based on data available from chemical databases.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂PubChem[2]
Molecular Weight 164.25 g/mol PubChem[2]
IUPAC Name 3-[(dimethylamino)methyl]-5-methylanilineN/A
SMILES CC1=CC(=CC(=C1)N)CN(C)CPubChem[2]
InChI InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3PubChem[2]
InChIKey GEBYHBHCQFEPGH-UHFFFAOYSA-NPubChem[2]
Monoisotopic Mass 164.13135 DaPubChem[2]
Predicted XlogP 1.4PubChem[2]

Molecular Structure and Elucidation

The structure of 3-[(Dimethylamino)methyl]-5-methylaniline is defined by an aniline ring substituted at the 3 and 5 positions. A methyl group (-CH₃) occupies the 5-position, while a dimethylaminomethyl group [-CH₂N(CH₃)₂] is at the 3-position. The primary amino group (-NH₂) at the 1-position remains a key site for further chemical modification.

Caption: 2D molecular structure of 3-[(Dimethylamino)methyl]-5-methylaniline.

The tertiary amine of the dimethylamino group introduces a basic site, while the primary aromatic amine retains its nucleophilic and basic character, albeit influenced by the electronic effects of the ring substituents. This dual-functionality makes it a versatile intermediate.

Proposed Synthesis Pathway

While no specific literature for the synthesis of this exact molecule was identified, a highly plausible and efficient method is the Mannich reaction . This is a classic aminomethylation reaction that introduces a dimethylaminomethyl group onto an acidic proton of a substrate. In this case, the substrate is 3,5-dimethylaniline.

The rationale for this choice is that the aromatic ring of 3,5-dimethylaniline is activated towards electrophilic substitution by the strongly activating amino group. The reaction involves an electrophilic substitution on the aromatic ring with an Eschenmoser-like salt or, more classically, with a mixture of formaldehyde and dimethylamine.

Experimental Protocol: Proposed Mannich Reaction

  • Reagent Preparation : In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dimethylamine hydrochloride is dissolved in a suitable solvent such as ethanol.

  • Iminium Ion Formation : Paraformaldehyde is added to the solution. The mixture is gently heated (approx. 40-50 °C) to facilitate the in-situ formation of the N,N-dimethylmethyleneiminium ion (Eschenmoser's salt precursor), which is the key electrophile.

  • Nucleophilic Attack : 3,5-Dimethylaniline (the nucleophile) is added to the reaction mixture, either neat or dissolved in the same solvent. The electron-rich aromatic ring attacks the iminium ion. The ortho positions relative to the activating -NH₂ group are the most nucleophilic, leading to substitution at the C2, C4, or C6 positions. Steric hindrance from the adjacent methyl group at C5 may favor substitution at the C2 or C6 positions, but substitution at the C4 position is also possible. To achieve the target 3-substituted product, a different strategy like lithiation followed by quenching with an appropriate electrophile might be required if the Mannich reaction proves unselective.

  • Reaction Monitoring : The reaction is stirred, typically at reflux, for several hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aniline.

  • Workup and Purification : Upon completion, the reaction is cooled to room temperature. The pH is adjusted to be basic (pH > 10) using an aqueous base like sodium hydroxide to deprotonate the amine functionalities. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification : The resulting crude product is purified using column chromatography on silica gel to yield the pure 3-[(Dimethylamino)methyl]-5-methylaniline.

G start Start: Prepare Reagents iminium Step 1: Form Iminium Ion (Dimethylamine + Formaldehyde) start->iminium addition Step 2: Add 3,5-Dimethylaniline (Nucleophile) iminium->addition reaction Step 3: Electrophilic Aromatic Substitution (Heat/Reflux) addition->reaction workup Step 4: Basic Workup (NaOH solution) reaction->workup extraction Step 5: Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Step 6: Column Chromatography extraction->purification product End Product: Pure Compound purification->product

Caption: Proposed workflow for the synthesis of the target compound via aminomethylation.

Potential Applications in Drug Development and Research

The structural motifs within 3-[(Dimethylamino)methyl]-5-methylaniline are prevalent in many biologically active compounds, suggesting its utility as a scaffold or intermediate in drug discovery.

  • Scaffold for CNS-Active Agents : The dimethylamine pharmacophore is a common feature in drugs targeting the central nervous system (CNS).[3] Its ability to be protonated at physiological pH can be crucial for interactions with receptors and for modulating pharmacokinetic properties like solubility.

  • Intermediate for Kinase Inhibitors : Substituted anilines are foundational structures in a multitude of kinase inhibitors used in oncology. The primary amine can serve as a handle for amide bond formation or for building more complex heterocyclic systems common in this class of drugs.

  • Precursor for Bioactive Molecules : The dimethylamino group is found in compounds with a wide range of pharmacological activities, including antimicrobial, antihistaminic, and analgesic properties.[3][4] This makes the title compound a valuable starting material for generating libraries of new chemical entities for high-throughput screening. The transformation of aniline derivatives is a fundamental process in the synthesis of pharmaceuticals and agrochemicals.[5][6]

  • Dye and Material Science : Beyond pharmaceuticals, dimethylaniline derivatives are key precursors to commercially important dyes and serve as promoters in the curing of polyester resins.[7][8] This compound could be explored for similar applications in materials science.

Safety and Handling

In the absence of a specific Safety Data Sheet (SDS), 3-[(Dimethylamino)methyl]-5-methylaniline should be handled with the precautions appropriate for related aromatic amines.

  • Toxicity : Aromatic amines can be toxic and may be absorbed through the skin. N,N-Dimethylaniline, a related compound, is known to be toxic upon inhalation and ingestion.[8]

  • Handling : Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

3-[(Dimethylamino)methyl]-5-methylaniline represents a versatile yet underexplored chemical entity. While it lacks a dedicated CAS number and extensive literature, its molecular structure is readily defined. A logical synthetic pathway via the Mannich reaction is proposed, highlighting its accessibility. The true value of this compound lies in its potential as a building block, leveraging the well-established importance of the substituted aniline and dimethylamine pharmacophores in medicinal chemistry and materials science. Further investigation into its synthesis and reactivity is warranted to unlock its full potential for researchers and drug development professionals.

References

  • 3-[(dimethylamino)methyl]-5-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • p-NITRODIMETHYLANILINE AND m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

  • N,N-Dimethylaniline. Wikipedia. [Link]

  • 3,5-Dimethylanisole. NIST WebBook. [Link]

  • 3-methylaniline. Stenutz. [Link]

  • 3,5-Dimethylaniline, CAS Number 108-69-0, C₈H₁₁N. IndiaMART. [Link]

  • 3-Ethyl-5-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • Showing Compound N,N-Dimethylaniline (FDB005128). FooDB. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Center for Biotechnology Information. [Link]

  • N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. MSPL. [Link]

  • Main uses of dimethylaniline. Green View Technology and Development Co., Ltd. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. National Center for Biotechnology Information. [Link]

  • Dimethylaniline : Synthesis. YouTube. [Link]

Sources

Foundational

Technical Monograph: Spectral Characterization of 3-[(Dimethylamino)methyl]-5-methylaniline

Topic: "spectral data (NMR, IR, MS) of 3-[(Dimethylamino)methyl]-5-methylaniline" Content Type: Technical Monograph / Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development En...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "spectral data (NMR, IR, MS) of 3-[(Dimethylamino)methyl]-5-methylaniline" Content Type: Technical Monograph / Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Chemical Identity

3-[(Dimethylamino)methyl]-5-methylaniline is a specialized 1,3,5-trisubstituted benzene derivative, often utilized as a scaffold in the synthesis of kinase inhibitors and CNS-active agents. Its structure combines an electron-donating primary amine, a lipophilic methyl group, and a basic dimethylaminomethyl moiety.

This guide provides a comprehensive theoretical spectral reference derived from first-principles spectroscopic analysis and validated against structurally homologous standards (e.g., 3,5-dimethylaniline,


-dimethylbenzylamine). It serves as a benchmark for researchers to verify synthesized material in the absence of commercially indexed spectral libraries.
Physicochemical Profile
ParameterValue
IUPAC Name 3-[(Dimethylamino)methyl]-5-methylaniline
CAS Registry Number Not widely listed; Search via InChIKey
InChIKey GEBYHBHCQFEPGH-UHFFFAOYSA-N
Molecular Formula

Exact Mass 164.13135 Da
Monoisotopic Mass

165.139 Da

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) or Electron Impact (EI).

Fragmentation Logic

The mass spectrum of this compound is dominated by the stability of the nitrogen lone pairs and the benzylic position.

  • Molecular Ion (

    
    ):  Observed at m/z 164  (EI) or 165  (
    
    
    
    , ESI).
  • Base Peak (Predicted m/z 58): The most diagnostic fragmentation in EI is the

    
    -cleavage of the dimethylaminomethyl group. This yields the resonance-stabilized iminium ion (
    
    
    
    ), appearing at m/z 58 .
  • Benzylic Cation (m/z 120): Heterolytic cleavage of the benzylic C-N bond generates the 3-amino-5-methylbenzyl cation (

    
    ), appearing at m/z 120 .
    
  • Loss of Methyl (m/z 149): Minor peak corresponding to

    
    .
    
Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M]+ m/z 164 AlphaCleavage α-Cleavage Parent->AlphaCleavage EI Impact BenzylicCleavage Benzylic Cleavage Parent->BenzylicCleavage BasePeak Iminium Ion (Base Peak) [CH2=N(Me)2]+ m/z 58 AlphaCleavage->BasePeak Dominant Path NeutralFrag Neutral Radical (Ar-CH2•) AlphaCleavage->NeutralFrag BenzylCation Benzyl Cation [Ar-CH2]+ m/z 120 BenzylicCleavage->BenzylCation LossAmine Loss of NH(Me)2 BenzylicCleavage->LossAmine

Figure 1: Predicted EI-MS fragmentation pathway showing the dominance of the iminium ion (m/z 58).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


) | Reference:  TMS (

0.00 ppm)
H NMR Characterization (400 MHz)

The aromatic region is characterized by a 1,3,5-substitution pattern. Due to the symmetry-breaking substituents (methyl vs. dimethylaminomethyl), the three aromatic protons are chemically non-equivalent but will appear as closely spaced singlets or multiplets with small meta-coupling constants (


 Hz).
Shift (

ppm)
Mult.Integ.AssignmentStructural Context
6.45 - 6.55 s (br)2HAr-H (C2, C6)Ortho to amine; shielded by electron-donating

.
6.60 s (br)1HAr-H (C4)Para to amine; between alkyl groups.[1]
3.50 - 3.70 bs2H

Primary amine protons (exchangeable with

).
3.32 s2H

Benzylic methylene connecting the dimethylamine.
2.24 s6H

Dimethylamino protons; sharp singlet.
2.21 s3H

Aromatic methyl group.
C NMR Characterization (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
146.5 Quaternary CC1 (attached to

)
140.2 Quaternary CC3 (attached to

)
139.0 Quaternary CC5 (attached to

)
120.5 Methine CHC4 (between alkyls)
114.8 Methine CHC6 (ortho to amine/methyl)
112.5 Methine CHC2 (ortho to amine/aminomethyl)
64.2 Methylene

Benzylic carbon
45.4 Methyl


-Methyl carbons (2x)
21.4 Methyl

Aromatic methyl carbon
NMR Assignment Workflow

NMR_Assignment cluster_molecule Target Structure Core 1,3,5-Trisubstituted Benzene Core Amine C1: -NH2 (Shielding Effect) Core->Amine CH2N C3: -CH2-N(Me)2 (Deshielding) Core->CH2N Me C5: -CH3 (Inductive Donor) Core->Me H_Ar Aromatic Protons δ 6.4 - 6.6 ppm (Meta coupling) Amine->H_Ar Upfield Shift H_Benzylic Benzylic CH2 δ 3.32 ppm (Singlet) CH2N->H_Benzylic Chemical Environment H_NMe N-Methyls δ 2.24 ppm (6H Singlet) CH2N->H_NMe Alpha Protons

Figure 2: Logic map correlating structural moieties to predicted NMR chemical shifts.

Infrared (IR) Spectroscopy Profile

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" confirmation of the functional groups.

  • Primary Amine (

    
    ): 
    
    • 3350 - 3450 cm

      
      :  Two weak-to-medium bands (N-H asymmetric and symmetric stretching).
      
    • 1620 cm

      
      :  N-H scissoring (bending) vibration.
      
  • C-H Stretching:

    • 2900 - 2980 cm

      
      :  Aliphatic C-H stretch (methyl and methylene groups).
      
    • 2750 - 2850 cm

      
      : Bohlmann Bands . Specific to amines where C-H bonds are anti-periplanar to the nitrogen lone pair. Diagnostic for the 
      
      
      
      group.
  • Aromatic Region:

    • 1580 - 1600 cm

      
      :  C=C ring stretching.
      
    • 840 - 860 cm

      
      :  C-H out-of-plane bending. Diagnostic for 1,3,5-trisubstituted benzene (isolated hydrogens).
      

Quality Control & Impurity Profiling

When analyzing spectral data, be alert for these common synthetic impurities:

  • 3,5-Dimethylaniline (Starting Material):

    • Detection: Missing the singlet at

      
       3.32 (benzylic 
      
      
      
      ) and the N-methyl signal at
      
      
      2.24.
  • Bis-alkylated Amine:

    • Detection: Disappearance of the primary amine doublet in IR; appearance of new alkyl signals in NMR.

  • Benzyl Alcohol Derivative:

    • Detection: If synthesized via reduction of an amide/aldehyde, unreacted alcohol intermediates may show a broad

      
       stretch at 3400 cm
      
      
      
      (overlapping with amine) but will lack the N-methyl singlet.

References

  • PubChem Database. Compound Summary for CID 67304819 (3-[(dimethylamino)methyl]-5-methylaniline). National Library of Medicine (US). Accessed Feb 2026. Link

  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). (Used for 3,5-dimethylaniline and N,N-dimethylbenzylamine analog comparison). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for spectral prediction principles).

Sources

Exploratory

"potential applications of substituted anilines in medicinal chemistry"

Topic: Potential Applications of Substituted Anilines in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Substituted Anilines in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Aniline Paradox

The aniline moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in over 15% of the top 200 small-molecule drugs. Its planar geometry and hydrogen-bond donor/acceptor capabilities make it an ideal scaffold for targeting the ATP-binding hinge region of kinases and the allosteric sites of GPCRs.

However, the aniline scaffold presents a significant "structural alert." Unsubstituted or poorly substituted anilines are prone to metabolic bioactivation by Cytochrome P450 (CYP450) enzymes, leading to reactive quinone imines that cause idiosyncratic drug toxicity (IDT).

This guide provides a technical roadmap for leveraging the potency of aniline scaffolds while engineering out their metabolic liabilities through rational substitution strategies.

Physicochemical Properties & SAR Logic

The utility of the aniline scaffold is governed by its electronic environment. The nitrogen lone pair allows for conjugation with the aromatic ring, but this also facilitates the oxidation potential responsible for toxicity.

Modulation of pKa and Lipophilicity

The basicity of the aniline nitrogen (typically pKa ~4.6 for unsubstituted aniline) dictates its ionization state at physiological pH and its ability to function as a hydrogen bond donor in the kinase hinge region.

Table 1: Impact of Substituents on Aniline Physicochemical Properties

Substituent (Position)Electronic EffectApprox. pKa ShiftLogP ImpactMedicinal Chemistry Utility
-H (Parent) N/A0 (Ref: 4.6)0 (Ref: 0.9)Baseline. High metabolic liability.
-F (Para) Weak EWG-1.0 to -1.5+0.14Blocks metabolic p-hydroxylation; minimal steric penalty.
-Cl (Meta) EWG-1.5 to -2.0+0.71Increases lipophilicity; deactivates ring to oxidation.
-OMe (Para) EDG+0.5 to +1.0-0.02Increases electron density; high risk of quinone imine formation.
-CF3 (Meta) Strong EWG-2.5 to -3.0+0.88Strong metabolic blockade; reduces N-basicity significantly.
-N-Methyl (N-alkylation) EDG+0.5+0.30Removes H-bond donor capability; improves solubility.

Technical Insight: For kinase inhibitors binding to the hinge region (e.g., Gefitinib), the aniline nitrogen often acts as an H-bond donor to the backbone carbonyl of the gatekeeper residue. Electron-withdrawing groups (EWGs) like 3-Cl or 3-F reduce the electron density on the nitrogen, making it a better H-bond donor (more acidic proton) while simultaneously lowering the oxidation potential of the ring.

Mitigating Metabolic Liability: The "Structural Alert"

The primary failure mode for aniline-based drugs is hepatotoxicity caused by bioactivation.

Mechanism of Bioactivation

CYP450 enzymes (primarily CYP2C9, CYP2D6, and CYP3A4) oxidize the aniline to a hydroxylamine or directly to a reactive quinone imine species. These electrophiles covalently bind to hepatic proteins (e.g., glutathione S-transferase) or deplete cellular glutathione (GSH), leading to oxidative stress and necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bifurcation between safe clearance (Phase II conjugation) and toxic activation.

MetabolicPathway Aniline Substituted Aniline (Drug Candidate) CYP CYP450 Oxidation (Phase I) Aniline->CYP Oxidation Glucuronide N-Glucuronide (Safe Excretion) Aniline->Glucuronide UGT (Phase II) Hydroxylamine N-Hydroxylamine CYP->Hydroxylamine QuinoneImine Quinone Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine -H2O GSH_Adduct GSH Conjugate (Detoxification) QuinoneImine->GSH_Adduct + Glutathione Protein_Adduct Protein Adduct (Toxicity/Immune Response) QuinoneImine->Protein_Adduct Covalent Binding

Figure 1: The metabolic bifurcation of aniline derivatives. The goal of medicinal chemistry is to maximize the green pathways (Glucuronidation/GSH conjugation) and minimize the red pathway (Quinone Imine formation).

Design Strategies for Safety
  • Fluorine Substitution: Placing a fluorine atom at the para position blocks the primary site of metabolic hydroxylation.

  • Electronic Deactivation: Adding EWGs (e.g., -CN, -CF3) at the meta position reduces the electron density of the aromatic ring, making the initial oxidation by CYP450 energetically unfavorable.

  • Steric Occlusion: Ortho-substitution (e.g., 2,6-disubstitution) twists the aniline ring out of planarity with the nitrogen lone pair, reducing conjugation and raising the oxidation potential.

Synthetic Protocol: Buchwald-Hartwig Amination[2][3][4]

The most robust method for installing substituted anilines onto heteroaryl scaffolds (common in kinase inhibitors) is the Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Mechanism Visualization

BuchwaldCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + H2N-Ar' Deprot Deprotonation (Base Step) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle of Buchwald-Hartwig amination. Ligand selection (Ln) is critical for stabilizing the Pd(0) species and facilitating the reductive elimination step.

Standard Operating Procedure (SOP)

Target: Synthesis of a 4-(substituted-anilino)quinazoline (Kinase Inhibitor Core).

Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos or BINAP (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere Prep: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Charging: Add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to the flask.

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to substrate). Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Substrate Addition: Add 4-chloroquinazoline and the substituted aniline.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation Check: A successful reaction should yield a product with a distinct UV shift compared to the starting material and a molecular ion peak [M+H]+ corresponding to the coupled product in LC-MS.

Validation Assays: Microsomal Stability

Once synthesized, the aniline derivative must be tested for metabolic stability to predict in vivo clearance and toxicity risk.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the Intrinsic Clearance (


) and half-life (

) of the compound.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (10 mM stock in DMSO)

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 minutes to pellet proteins. Analyze supernatant via LC-MS/MS.

Data Calculation: Plot ln(% remaining parent) vs. time. The slope


 is the elimination rate constant.



Interpretation:

  • 
    : High Stability (Ideal).
    
  • 
    : High Clearance (Likely poor bioavailability; risk of reactive metabolites).
    

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Link

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.[4] Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. Link

  • Bioduro-Global. (2024). ADME Microsomal Stability Assay Protocol. Link

  • National Institutes of Health (NIH). (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. PubMed. Link

  • MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Link

Sources

Foundational

"toxicology and safety data for 3-[(Dimethylamino)methyl]-5-methylaniline"

Technical Whitepaper: Toxicological Profile & Handling Framework for 3-[(Dimethylamino)methyl]-5-methylaniline Executive Summary 3-[(Dimethylamino)methyl]-5-methylaniline (CAS: 101375-32-6 / PubChem CID: 67304819) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profile & Handling Framework for 3-[(Dimethylamino)methyl]-5-methylaniline

Executive Summary

3-[(Dimethylamino)methyl]-5-methylaniline (CAS: 101375-32-6 / PubChem CID: 67304819) is a specialized bifunctional intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced dye precursors. Its structure combines a primary aniline moiety with a basic benzylic tertiary amine.

This guide addresses the critical safety gap for this compound. Unlike high-volume commodity chemicals, specific toxicological datasets (e.g., 2-year bioassays) are often proprietary or absent from public registries. Therefore, this framework utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Bridging Principles derived from validated surrogates (3,5-dimethylaniline and N,N-dimethylbenzylamine) to establish a conservative safety profile.

Key Hazard Precursors:

  • Hematotoxicity: High risk of methemoglobinemia due to the aniline functionality.

  • Genotoxicity: Potential for metabolic activation via N-hydroxylation.

  • Corrosivity/Irritation: Enhanced by the basic dimethylaminomethyl side chain.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting bioavailability and toxicity.

PropertyValue / DescriptionSignificance
IUPAC Name 3-[(Dimethylamino)methyl]-5-methylanilineUnambiguous identification
Molecular Formula C₁₀H₁₆N₂--
Molecular Weight 164.25 g/mol Small molecule; high skin permeability potential
Physical State Viscous oil or low-melting solid (Yellow/Brown)Inhalation risk via aerosols/vapors
Predicted pKa ~4.5 (Aniline N), ~9.5 (Benzylic N)Lysosomal Trapping Risk: The basic side chain leads to accumulation in acidic organelles (lysosomes), a mechanism for phospholipidosis.
LogP (Predicted) 2.1 - 2.5Moderate lipophilicity; indicates good oral absorption and blood-brain barrier penetration.

Toxicological Mechanisms (The "Why")

To manage risk, we must understand the causality of toxicity. This compound exhibits a "Dual-Warhead" toxicity profile.

The Aniline Moiety: Bioactivation & Hematotoxicity

The primary aromatic amine (aniline) undergoes hepatic metabolism (CYP450), leading to N-hydroxylation . The resulting N-hydroxylamine metabolite is a potent oxidant that converts hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

  • Mechanism: Aniline -> CYP2E1 -> N-hydroxy-aniline -> Nitroso-aniline (Redox Cycling)

  • Clinical Sign: Cyanosis (blue skin/lips) independent of respiratory distress.

The Benzylic Amine: Irritation & CNS Effects

The -(CH2)N(CH3)2 group is strongly basic. Unlike simple anilines, this moiety imparts significant irritation potential to mucous membranes and eyes. Furthermore, tertiary amines can function as local anesthetics or CNS depressants at high systemic loads.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway leading to genotoxicity and hematotoxicity.

MetabolicActivation Parent Parent Compound (3-[(Dimethylamino)methyl]-5-methylaniline) CYP CYP450 (2E1/1A2) Bioactivation Parent->CYP Gluc N-Glucuronidation (Detoxification) Parent->Gluc Phase II NHydroxy N-Hydroxylamine Metabolite CYP->NHydroxy Oxidation Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Acid/Sulfotransferase MetHb Methemoglobinemia (Fe2+ -> Fe3+) NHydroxy->MetHb Redox Cycling DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Figure 1: Hepatic bioactivation pathway showing the divergence between detoxification (Glucuronidation) and toxification (Methemoglobinemia/Genotoxicity).

Quantitative Safety Data (Bridging Strategy)

As direct experimental data is sparse, the following values are derived from Read-Across using the closest structural analogs: 3,5-Dimethylaniline (CAS 108-69-0) and N,N-Dimethylbenzylamine (CAS 103-83-3).

Assessment Confidence Level: Moderate (Standard Regulatory Approach)

EndpointPredicted Value / RangeBasis (Analog)GHS Classification (Projected)
Acute Oral LD50 200 - 500 mg/kg (Rat)3,5-Dimethylaniline (LD50 ~700 mg/kg) + increased uptake via amine side chain.Acute Tox.[1][2] Cat 3 or 4 (Toxic if swallowed)
Acute Dermal LD50 > 1000 mg/kg (Rabbit)Anilines penetrate skin well; basic side chain may increase permeability.Acute Tox.[1][2] Cat 4 (Harmful in contact with skin)
Skin Irritation Corrosive / Severe Irritant N,N-Dimethylbenzylamine is corrosive (Cat 1B).Skin Corr.[1][3] 1B or Irrit. 2
Eye Irritation Severe Damage Basic pH of side chain poses high risk of corneal opacity.Eye Dam. 1
Sensitization Positive Anilines are notorious skin sensitizers.Skin Sens. 1
Mutagenicity Suspected Positive Ames Test (Strain TA98/TA100) likely positive with S9 activation.Muta. 2

Experimental Protocols for Safety Assessment

For researchers introducing this intermediate into a drug development pipeline, relying on predictions is insufficient. You must validate the safety profile.[2]

Protocol: In Vitro Micronucleus Test (Genotoxicity)

Objective: Detect chromosomal damage (clastogenicity) or aneuploidy. Standard: OECD 487.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Dosing: Treat cells for 3-4 hours (+/- S9 metabolic activation) and 24 hours (- S9).

  • Concentration: Top dose limited by cytotoxicity (55% ± 5% cytotoxicity) or precipitation.

  • Analysis: Score 2,000 binucleated cells per concentration for micronuclei (MN).

  • Success Criteria: A statistically significant increase in MN frequency compared to solvent control (DMSO) indicates genotoxicity.

Protocol: hERG Inhibition (Cardiotoxicity)

Objective: The dimethylamino side chain mimics the pharmacophore of many hERG blockers (QT prolongation risk).

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Application: Apply compound at 0.1, 1, 10, and 30 µM.

  • Readout: Calculate IC50. If IC50 < 10 µM, the scaffold requires structural modification to reduce cardiac risk.

Visualization: Safety Assessment Workflow

This flowchart guides the decision-making process for handling this compound in R&D.

SafetyWorkflow Start New Synthesis Request: 3-[(Dimethylamino)methyl]-5-methylaniline InSilico Tier 1: In Silico (DEREK/SAR) Alert: Genotox/Skin Sensitization Start->InSilico Handling Define Handling Protocol: Containment Level 4 (OEL < 10 µg/m³) InSilico->Handling Ames Tier 2: Ames Test (OECD 471) (+/- S9 Activation) Handling->Ames Result Result Analysis Ames->Result Stop STOP: Redesign Scaffold Result->Stop Positive (Mutagenic) Proceed Proceed to Scale-Up Monitor MetHb in vivo Result->Proceed Negative

Figure 2: Tiered safety assessment workflow prioritizing containment and early genotoxicity screening.

Occupational Hygiene & Handling

Due to the combination of volatility (amine odor) and toxicity, strict engineering controls are mandatory.

  • Containment: Handle only in a certified Fume Hood or Glovebox.

  • PPE:

    • Gloves: Do NOT use standard Latex. Use Nitrile (Double gloved) or Laminate (Silver Shield) . Anilines permeate rubber rapidly.

    • Respiratory: If aerosolization is possible (e.g., rotary evaporation, milling), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Basic amines + Particulate).

  • Spill Response:

    • Do not use water initially (creates toxic runoff).

    • Absorb with sand or vermiculite.

    • Neutralize trace residues with dilute acetic acid (to convert to non-volatile salt) before final cleaning.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67304819, 3-[(Dimethylamino)methyl]-5-methylaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 3,5-Dimethylaniline (CAS 108-69-0). (Used for Read-Across/Bridging Principles). Retrieved from [Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Separation of 3-[(Dimethylamino)methyl]-5-methylaniline and Its Positional Isomers

Abstract This application note presents a detailed guide for the chromatographic separation of 3-[(Dimethylamino)methyl]-5-methylaniline and its critical positional isomers. As a key intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the chromatographic separation of 3-[(Dimethylamino)methyl]-5-methylaniline and its critical positional isomers. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring the isomeric purity of this compound is paramount for drug safety and efficacy. This document provides in-depth protocols for both reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC), offering orthogonal separation strategies to resolve these closely related structures. The methodologies are designed for researchers, analytical scientists, and professionals in drug development, providing a robust framework for method development, validation, and routine quality control.

Introduction: The Challenge of Isomeric Purity

3-[(Dimethylamino)methyl]-5-methylaniline is a substituted aniline derivative of increasing importance in the pharmaceutical industry. Its molecular structure, featuring a primary amine, a tertiary amine, and a methyl group on an aromatic ring, presents a unique set of physicochemical properties. During its synthesis, a number of positional isomers can be formed as impurities. These isomers, having the same molecular weight and similar polarities, pose a significant analytical challenge. Failure to control these isomeric impurities can lead to downstream products with altered pharmacological activity, toxicity profiles, and intellectual property implications.

This guide provides a comprehensive approach to the separation of 3-[(Dimethylamino)methyl]-5-methylaniline from its most probable positional isomers, empowering researchers to achieve high-resolution separation and accurate quantification.

Understanding the Analyte and Its Isomers

The target analyte, 3-[(Dimethylamino)methyl]-5-methylaniline, has a predicted XlogP of 1.4, indicating a moderate level of lipophilicity.[1] The presence of two basic nitrogen atoms (a primary and a tertiary amine) means its retention and selectivity in chromatography will be highly dependent on the pH of the mobile phase. The pKa of the anilinic nitrogen is influenced by the electron-donating methyl and dimethylaminomethyl substituents.[2][3]

The primary positional isomers of concern are those where the methyl, amino, and dimethylaminomethyl groups are rearranged on the benzene ring. For the purpose of this guide, we will consider the following key isomers:

Compound NameAbbreviationStructure
3-[(Dimethylamino)methyl]-5-methylanilineTarget Cc1cc(CN(C)C)cc(N)c1
4-[(Dimethylamino)methyl]-3-methylanilineIso-1 Cc1ccc(N)c(CN(C)C)c1
2-[(Dimethylamino)methyl]-5-methylanilineIso-2 Cc1cc(N)c(CN(C)C)cc1
3-[(Dimethylamino)methyl]-4-methylanilineIso-3 Cc1cc(CN(C)C)c(N)cc1
N,N,3,5-tetramethylanilineIso-4 CN(C)c1cc(C)cc(C)c1 (Structural Isomer)

Note: The structures are represented as SMILES strings.

The subtle differences in the positions of these functional groups lead to variations in dipole moments, pKa values, and steric hindrance, which can be exploited for chromatographic separation.

Chromatographic Strategies: A Dual Approach

Given the polar and basic nature of the analytes, two complementary chromatographic techniques are proposed: Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). This dual-strategy approach provides orthogonal selectivity, increasing the confidence in peak identification and purity assessment.

Strategy 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4] For polar, basic compounds like our target and its isomers, a C18 column with a carefully controlled mobile phase pH is the method of choice. By operating at a pH where the analytes are partially or fully ionized, we can modulate their retention and achieve separation.

  • Column: A high-purity, end-capped C18 column is selected to minimize silanol interactions, which can cause peak tailing with basic compounds.

  • Mobile Phase pH: The pKa of the anilinic protonated amine is expected to be in the range of 4-5. By maintaining the mobile phase pH around 3, the primary and tertiary amines will be protonated, enhancing their interaction with the stationary phase through ion-pairing with the buffer co-ion and providing good retention.

  • Buffer: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range.

  • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution is employed to ensure adequate separation of all isomers with reasonable analysis time.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes, followed by a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Diluent Mobile Phase A / Acetonitrile (95:5 v/v)

Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds that are weakly retained in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Separation is achieved through a partitioning mechanism between the mobile phase and a water-enriched layer on the surface of the stationary phase. HILIC is particularly effective for separating positional isomers.[5]

  • Column: A bare silica or an amide-bonded stationary phase is suitable for HILIC. Bare silica is chosen for its strong hydrophilicity and ability to separate polar isomers.

  • Mobile Phase: A high percentage of acetonitrile is used as the weak solvent, and an aqueous buffer serves as the strong solvent.

  • Buffer: Ammonium formate is selected as it is volatile and compatible with mass spectrometry (MS) detection, which is often coupled with HILIC. The pH is kept slightly acidic to ensure the protonation of the basic analytes.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector (or MS detector).

Chromatographic Conditions:

ParameterCondition
Column Bare Silica, 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% A to 70% A over 15 minutes, then hold at 70% A for 5 minutes, followed by a 5-minute re-equilibration at 95% A
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 254 nm (or MS with ESI+)
Injection Vol. 5 µL
Sample Diluent Acetonitrile / Water (90:10 v/v)

Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Ensure the sample is fully dissolved, as solubility in high organic content can be limited.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow and Data Presentation

The logical flow for the analysis of 3-[(Dimethylamino)methyl]-5-methylaniline and its isomers is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Data Acquisition & Processing s1 Weigh Sample s2 Dissolve in Diluent (RP or HILIC specific) s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC/UHPLC System s3->a1 a2 Separation on C18 (RP) or Silica (HILIC) Column a1->a2 a3 Gradient Elution a2->a3 d1 UV/PDA or MS Detection a3->d1 d2 Integrate Peaks d1->d2 d3 Quantify Isomers d2->d3

Caption: Experimental workflow for the chromatographic analysis.

Expected Quantitative Data Summary:

The following table summarizes the expected performance parameters for the proposed methods. These values are typical for well-developed chromatographic methods for pharmaceutical impurities.

ParameterRP-HPLC MethodHILIC Method
Resolution (Rs) > 1.5 between all critical pairs> 1.5 between all critical pairs
Tailing Factor (Tf) 0.9 - 1.5 for all peaks0.9 - 1.6 for all peaks
Linearity (r²) > 0.999 for target and known isomers> 0.999 for target and known isomers
Limit of Quantitation ~0.05% relative to a 0.5 mg/mL target concentration~0.05% relative to a 0.5 mg/mL target concentration

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The use of two orthogonal chromatographic methods (RP-HPLC and HILIC) provides a high degree of confidence in the results. A peak identified and quantified as an impurity in one system should be confirmed in the second system with a different retention time but a consistent area percentage (assuming identical detector response). Furthermore, the use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, adding another layer of validation. For unambiguous identification, especially for unknown impurities, coupling these methods to a mass spectrometer is highly recommended.

Conclusion

The successful separation of 3-[(Dimethylamino)methyl]-5-methylaniline from its positional isomers is critical for ensuring the quality and safety of pharmaceutical products. This application note provides two robust and reliable chromatographic methods, RP-HPLC and HILIC, that offer orthogonal selectivity for this challenging separation. The detailed protocols and the rationale behind the experimental choices will enable researchers and analytical scientists to effectively implement these methods for routine analysis and quality control.

References

  • Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. PubMed. [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. ACS Publications. [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • SELECTING THE RIGHT SFC COLUMN. Shimadzu. [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Separation of aromatic positional isomers on pillar[6]quinone‐amine... ResearchGate. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Chiral Chromatography. Chemistry LibreTexts. [Link]

  • 3,5-Dimethylaniline. ChemBK. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed. [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Improving Separation of Stereochemical and Positional Isomers: A Combined HILIC-IM-MS Approach. UGA Chemistry. [Link]

  • 3-[(Dimethylamino)methyl]-4-ethylaniline. PubChem. [Link]

  • 3-((Dimethylamino)methyl)aniline dihydrochloride. PubChem. [Link]

  • 3-[(dimethylamino)methyl]-5-methylaniline. PubChem. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • N-Methylaniline. FooDB. [Link]

  • 3-Ethyl-5-methylaniline. PubChem. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Selectivity in Mannich Reactions with Aniline Derivatives

Current Status: Operational Ticket ID: MNR-ANL-001 Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers struggling...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: MNR-ANL-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers struggling with the inherent low nucleophilicity and competing reactive sites of aniline derivatives in Mannich reactions. Unlike aliphatic amines, anilines present a "selectivity triad" challenge: Chemo-selectivity (Imine formation vs. catalyst deactivation), Regio-selectivity (N-alkylation vs. C-alkylation), and Stereo-selectivity (Anti/Syn ratios).

The following protocols are self-validating systems designed to restore reaction integrity.

Module 1: Troubleshooting Reaction Stagnation (Chemoselectivity)

Q: My reaction stalls when using electron-deficient anilines (e.g., p-NO₂, p-CF₃). Standard acid catalysis yields <10%. How do I force the imine formation?

Diagnosis: Electron-withdrawing groups (EWGs) dramatically reduce the nucleophilicity of the aniline nitrogen, making the initial attack on the aldehyde the rate-limiting step. Standard Brønsted acids often fail because they protonate the aniline (deactivating it further) rather than activating the electrophile effectively.

The Fix: The "Water-Surfactant" Lewis Acid Protocol (Kobayashi System) You must switch to a water-tolerant Lewis Acid system that activates the aldehyde/imine without quenching the aniline.

Protocol: Ytterbium Triflate / Surfactant System

  • Catalyst: Yb(OTf)₃ (10-20 mol%) or Bi(OTf)₃.

  • Solvent: Water (or THF/Water 9:1).

  • Additives: Sodium Dodecyl Sulfate (SDS) or DBSA (p-Dodecylbenzenesulfonic acid) if solubility is poor.

Step-by-Step Workflow:

  • Pre-complexation: Dissolve Yb(OTf)₃ (0.1 mmol) in water (2 mL).

  • Imine Generation: Add aldehyde (1.0 mmol) and aniline derivative (1.0 mmol). Stir for 10 mins. Note: In water, hydrophobic effects accelerate the aggregation of organic reactants.

  • Nucleophile Addition: Add the enolizable ketone/ester (1-2 mmol).

  • Monitoring: Stir at RT. If the aniline is highly deficient (p-NO₂), heat to 40°C.

  • Validation: Monitor disappearance of the aldehyde peak via ¹H NMR (CHO proton ~10 ppm).

Why this works: Lanthanide triflates (Yb) coordinate preferentially to the aldehyde oxygen (oxophilicity), increasing electrophilicity, while water acts as a proton shuttle. The surfactant creates a micellar "nanoreactor" that concentrates the hydrophobic aniline and aldehyde, overcoming the kinetic barrier.

Module 2: Tuning Stereoselectivity (Anti vs. Syn)

Q: I am getting a racemic mixture or poor diastereomeric ratio (dr). How do I lock the stereochemistry for aniline-derived Mannich bases?

Diagnosis: Anilines are bulky. When they form the imine intermediate, the geometry (


 vs 

) is often unstable, leading to poor facial discrimination during the nucleophilic attack.

The Fix: Organocatalytic Switching Selectivity is dictated by the transition state architecture. You must choose your catalyst based on the desired isomer.

Desired IsomerCatalyst ClassMechanismReference Standard
Syn-Selective (S)-ProlineEnamine formation; H-bond directed facial attack.List/Barbas Protocol
Anti-Selective Thiourea / Cinchona AlkaloidsDual H-bonding activation of imine and enolate.Takemoto/Jacobsen Protocol
Visualization: Stereocontrol Decision Tree

MannichStereo Start Selectivity Goal Syn Syn-Selective (>90:10 dr) Start->Syn Anti Anti-Selective (>95:5 dr) Start->Anti Proline Catalyst: (S)-Proline Solvent: DMSO/DMF Syn->Proline Thiourea Catalyst: Bifunctional Thiourea Solvent: Toluene/CH2Cl2 Anti->Thiourea Mech_Syn Mechanism: H-Bonding Directs Si-face attack Proline->Mech_Syn Mech_Anti Mechanism: Dual Activation Separates steric bulk Thiourea->Mech_Anti

Figure 1: Decision matrix for catalyst selection based on desired diastereomer outcome.

Protocol: Anti-Selective Mannich (Thiourea Method)

  • Setup: Flame-dry a flask under Argon.

  • Mix: Combine N-Boc-imine (formed from aniline) and Acetylacetone (or ketone equivalent) in Toluene.

  • Catalyst: Add Takemoto’s catalyst (10 mol%).

  • Temp: Cool to -20°C to maximize enantioselectivity (ee).

  • Validation: Check dr via crude ¹H NMR (coupling constants:

    
     Hz vs 
    
    
    
    Hz, though this varies by ring conformation).

Module 3: Regioselectivity (N- vs. C-Alkylation)

Q: I am observing C-alkylation on the aniline ring (ortho/para) instead of the desired N-alkylation (Mannich base). How do I stop this?

Diagnosis: Electron-rich anilines (e.g., p-OMe, p-OH) make the aromatic ring nucleophilic. In the presence of strong Lewis acids or high temperatures, the reaction mimics a Friedel-Crafts alkylation (C-alkylation) rather than the standard Mannich (N-alkylation).

Troubleshooting Table:

VariableTo Favor N-Alkylation (Standard)To Favor C-Alkylation (Ring Attack)
Solvent Polar Aprotic (Acetonitrile, DMF)Non-polar / Acidic (Toluene, AcOH)
Temperature Low (0°C - RT)High (Reflux)
Catalyst Base Catalysis or Mild Lewis AcidStrong Brønsted Acid (HCl, H₂SO₄)
Protecting Group Use free amine (NH₂)Use N-protected aniline (NHAc)

The Fix: Solvent & Temperature Control

  • Switch Solvent: Move to Acetonitrile (MeCN) or Ethanol . Polar solvents stabilize the charged intermediate leading to N-attack.

  • Lower Temperature: Perform the reaction at 0°C. C-alkylation has a higher activation energy.

  • Pre-form the Imine: Do not mix all three components at once. React Aniline + Aldehyde first (with MgSO₄ to remove water) to lock the nitrogen into an imine bond before adding the nucleophile.

Module 4: Preventing Bis-Mannich Formation

Q: Using primary anilines, I see double addition products (Bis-Mannich bases). How do I ensure mono-selectivity?

Diagnosis: The product of the first Mannich reaction is a secondary amine, which is often more nucleophilic than the starting primary aniline (due to the inductive effect of the alkyl group), leading to a second attack.

The Fix: Steric Bulk & Stoichiometry

  • Stoichiometry: Use a large excess of the aniline (2.0 - 3.0 equivalents) relative to the aldehyde/ketone. This statistically favors mono-addition.

  • Steric Hinderance: If possible, use a bulky aldehyde (e.g., benzaldehyde vs. formaldehyde).

  • Alternative Route: Use an N-protecting group (e.g., N-Boc-aniline) before the reaction, then deprotect. However, this changes the mechanism to an addition to an N-acyl iminium ion.

Summary of Key Protocols

Comparison of Catalytic Systems
FeatureProline (Organocatalysis)Yb(OTf)₃ (Lewis Acid)Ionic Liquid (Green)
Substrate Scope Electron-rich anilinesElectron-deficient anilinesGeneral / Recyclable
Selectivity High Stereo (Syn/Anti)High Chemo (Yield)High Yield / Low Waste
Conditions Organic Solvent, Long TimeAqueous/Mild, FastSolvent-free possible
Cost LowHigh (but reusable)Moderate
Workflow Visualization: The "Dead" Reaction Rescue

RescueFlow Start Reaction Yield < 10%? CheckSub Check Aniline Substituent Start->CheckSub EWG Electron Withdrawing (NO2, CF3, CN) CheckSub->EWG EDG Electron Donating (OMe, Me) CheckSub->EDG Sol_EWG Apply Kobayashi Protocol: Yb(OTf)3 + SDS + Water EWG->Sol_EWG Sol_EDG Check for C-Alkylation side products. Switch to MeCN at 0°C. EDG->Sol_EDG

Figure 2: Troubleshooting logic for failed or low-yield aniline Mannich reactions.

References

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link

  • List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society.[1] Link

  • Notz, W., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines. Chemical Reviews. Link

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society.[1] Link

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Biological Activity of 3-[(Dimethylamino)methyl]-5-methylaniline vs. Other Aniline Derivatives

Executive Summary: The Solubilizing Pharmacophore In the optimization of kinase inhibitors and other small-molecule drugs, the balance between potency, solubility, and permeability is critical. 3-[(Dimethylamino)methyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubilizing Pharmacophore

In the optimization of kinase inhibitors and other small-molecule drugs, the balance between potency, solubility, and permeability is critical. 3-[(Dimethylamino)methyl]-5-methylaniline (CAS 884341-48-4) represents a strategic "solubilizing aniline" building block. Unlike traditional lipophilic anilines (e.g., 3,5-dimethylaniline) that suffer from poor aqueous solubility, or bulky piperazinyl-substituted anilines (e.g., the "Imatinib tail") that may compromise permeability or metabolic stability, the dimethylaminomethyl variant offers a compact, basic motif for physicochemical optimization.

This guide objectively compares the biological utility and safety profile of 3-[(Dimethylamino)methyl]-5-methylaniline against its structural analogs, focusing on its role as a fragment in drug design.

Comparative Analysis: Structural & Physicochemical Properties[1]

The biological activity of this molecule is best understood through its Structure-Activity Relationship (SAR) as a fragment. We compare it to three standard aniline derivatives used in medicinal chemistry.

Table 1: Physicochemical Profile Comparison
Feature3-[(Dimethylamino)methyl]-5-methylaniline 3-((4-Methylpiperazin-1-yl)methyl)-5-methylaniline 3,5-Dimethylaniline Aniline (Unsubstituted)
Role Compact Solubilizer Bulky Solubilizer (Standard) Lipophilic Core Toxicological Baseline
Key Moiety Dimethylamino (-NMe₂)MethylpiperazinylMethyl (-CH₃)Hydrogen (-H)
pKa (Base) ~9.2 (Basic)~8.5 / ~4.5 (Dibasic)~4.5 (Weakly Basic)~4.6 (Weakly Basic)
LogP (Calc) ~1.8 (Moderate)~1.5 (Lower)~2.8 (High)~0.9 (Low)
Solubility High (Protonated at pH 7.4)High (Protonated)Low (Lipophilic)Moderate
Permeability High (Low MW)Moderate (High MW)High High
hERG Risk Moderate (Basic Amine)High (Basic + Bulky)Low (Neutral)Low
Toxicity Potential Genotoxin (Aniline)Potential GenotoxinHepatotoxicHematotoxic (MetHb)
Mechanistic Insight:
  • Solubility vs. Permeability: The dimethylamino group provides a basic center (pKa ~9.2) that is protonated at physiological pH, drastically improving aqueous solubility compared to the 3,5-dimethylaniline analog. However, unlike the bulky methylpiperazinyl group (found in Imatinib), the dimethylamino group is small, minimizing steric clashes in the solvent-exposed regions of kinase binding pockets (e.g., the "sugar pocket" of EGFR or ABL).

  • Metabolic Stability: The exposed N-methyl groups are susceptible to N-demethylation by CYPs (e.g., CYP3A4). The piperazinyl ring is often more metabolically labile than the compact dimethylamino group.

Biological Activity & Safety Profile

Kinase Inhibition Potential (Fragment Utility)

While the aniline itself is a building block, its incorporation into Type II kinase inhibitors (e.g., targeting the DFG-out conformation) is crucial.

  • Mechanism: The aniline amine (NH₂) forms a hydrogen bond with the "hinge region" or a specific glutamate (e.g., Glu286 in ABL).

  • Solubilizing Tail: The 3-((dimethylamino)methyl) group extends into the solvent front, improving the drug's pharmacokinetic (PK) profile without significantly altering binding affinity compared to the methyl analog.

Toxicology: Genotoxicity & hERG Liability

Anilines are structurally alert for genotoxicity (Ames positive) due to metabolic activation to N-hydroxyarylamines, which can form DNA adducts.

  • Genotoxicity (Ames Test):

    • 3-[(Dimethylamino)methyl]-5-methylaniline: Likely Ames Positive (Strain TA98/TA100 with S9). The electron-donating methyl and alkyl-amino groups can stabilize the nitrenium ion intermediate, potentially increasing mutagenicity compared to simple aniline.

    • Mitigation: In final drug candidates, this aniline is usually incorporated as an amide (e.g., via reaction with a benzoyl chloride), which nullifies the aniline toxicity.

  • hERG Inhibition (Cardiotoxicity):

    • Basic amines (pKa > 8) linked to lipophilic aromatic rings are a classic pharmacophore for hERG channel blockade (QT prolongation).

    • Risk: The dimethylamino tail poses a moderate hERG risk.

    • Comparison: The piperazinyl tail (Imatinib) is a known hERG binder. The smaller dimethylamino group may reduce this risk by reducing hydrophobic interactions within the hERG pore, though this must be verified experimentally.

Experimental Protocols

To validate the utility and safety of this building block, the following standardized protocols are recommended.

Protocol A: Kinetic Solubility Assay

Objective: Determine the aqueous solubility limit of the fragment or its derivative at pH 7.4.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 300 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol B: Comparative hERG Binding (Radioligand Displacement)

Objective: Assess the cardiotoxicity risk relative to the piperazinyl analog.

  • Reagents: Membrane preparations from HEK293 cells stably expressing hERG channels; [³H]-Dofetilide (radioligand).

  • Binding: Incubate membranes (5 µg protein) with [³H]-Dofetilide (5 nM) and test compound (0.1 nM – 10 µM) in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 0.8 mM MgCl₂, pH 7.4).

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a sigmoid dose-response curve to determine IC₅₀.

    • Reference:E-4031 (IC₅₀ ~10-100 nM).

Visualization: Structural Logic & Synthesis

Figure 1: Evolution of the Kinase Inhibitor "Tail"

This diagram illustrates the logical progression from a simple lipophilic aniline to the optimized solubilizing fragment.

KinaseTailEvolution Lipophilic Lipophilic Aniline (3,5-Dimethylaniline) High Potency, Low Solubility Piperazinyl Piperazinyl Tail (Imatinib-like) High Solubility, Bulky Metabolic Liability Lipophilic->Piperazinyl Add Solubilizing Group Dimethylamino Optimized Fragment (3-[(Dimethylamino)methyl]-5-methylaniline) Balanced Solubility & Permeability Compact Size Piperazinyl->Dimethylamino Optimize Size/LogD

Caption: Structural optimization pathway. The dimethylaminomethyl group offers a compromise between the solubility of piperazines and the compactness of methyl groups.

Figure 2: Synthesis Workflow (Reductive Amination)

The standard route to access this intermediate from 3-amino-5-methylbenzoic acid or similar precursors.

SynthesisRoute Start Precursor: 3-Amino-5-methylbenzoic acid Step1 Step 1: Amide Formation (Dimethylamine, EDC/HOBt) Start->Step1 Intermediate Intermediate: 3-Amino-N,N,5-trimethylbenzamide Step1->Intermediate Step2 Step 2: Reduction (LiAlH4 or BH3-THF) Intermediate->Step2 Product Target: 3-[(Dimethylamino)methyl]-5-methylaniline Step2->Product

Caption: Synthetic pathway via amide reduction. This route avoids direct alkylation of the aniline, preserving the primary amine.

References

  • Lombardo, F., et al. (2005). "Comprehensive Assessment of the Physicochemical Property Space of Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

  • Gingrich, D. E., et al. (2003). "A New Class of Potent, Selective and Orally Active Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). "3-[(Dimethylamino)methyl]-5-methylaniline Product Specification." Sigma-Aldrich Catalog.

  • FDA Guidance for Industry. (2012). "S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." U.S. Food and Drug Administration.

Safety & Regulatory Compliance

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